An In-depth Technical Guide to 5-Hydroxypentanal: Chemical Properties and Structure
An In-depth Technical Guide to 5-Hydroxypentanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypentanal, also known as 5-hydroxyvaleraldehyde, is a bifunctional organic molecule featuring both a hydroxyl and an aldehyde group. Its unique structure, a five-carbon chain with terminal functional groups, makes it a versatile building block in organic synthesis and a subject of interest in the study of intramolecular interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 5-Hydroxypentanal, tailored for professionals in research and drug development.
Chemical Structure and Identification
5-Hydroxypentanal is a linear aliphatic aldehyde with the chemical formula C₅H₁₀O₂. The molecule consists of a pentane backbone with a hydroxyl group (-OH) at one terminus and an aldehyde group (-CHO) at the other. This bifunctionality allows it to participate in a wide range of chemical reactions.
One of the key structural features of 5-Hydroxypentanal is its propensity to undergo ring-chain tautomerism. In solution, it exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran. Studies have shown that in a 75% aqueous dioxane solution, the cyclic hemiacetal is the predominant form, with only about 6.1% of the open-chain aldehyde present.
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Caption: Chemical structure of 5-Hydroxypentanal.
Physicochemical Properties
5-Hydroxypentanal is a colorless to yellowish liquid at room temperature. Its bifunctional nature significantly influences its physical properties, such as its boiling point and solubility.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | |
| CAS Number | 4221-03-8 | |
| IUPAC Name | 5-hydroxypentanal | |
| Synonyms | 5-Hydroxyvaleraldehyde, δ-Hydroxyvaleraldehyde | |
| Boiling Point | 187.7 ± 23.0 °C at 760 mmHg | |
| 115-122 °C at 15 mmHg | ||
| Melting Point | Not well-defined; liquid at room temperature | |
| Density | 1.055 g/cm³ | |
| Solubility | Soluble in water and polar organic solvents like ethanol. Limited solubility in non-polar solvents like hexane. | |
| Appearance | Colorless to yellowish liquid |
Spectroscopic Data
Due to the ring-chain tautomerism, the spectroscopic data for 5-Hydroxypentanal can be complex, showing signals for both the open-chain and cyclic forms depending on the solvent and temperature.
¹H NMR Spectroscopy (Typical Chemical Shifts)
Due to the equilibrium between the open-chain and cyclic hemiacetal forms, the ¹H NMR spectrum can show distinct sets of signals.
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Open-Chain Form:
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-CHO: ~9.8 ppm (triplet)
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-CH₂-OH: ~3.6 ppm (triplet)
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-CH₂-CH₂-OH: ~1.6 ppm (multiplet)
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-CH₂-CHO: ~2.5 ppm (multiplet)
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-CH₂-CH₂-CHO: ~1.7 ppm (multiplet)
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Cyclic Hemiacetal Form (2-Hydroxytetrahydropyran):
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Anomeric Proton (O-CH-OH): Two signals may be observed for the α and β anomers, typically in the range of 4.3-5.2 ppm.
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Other ring protons: A complex series of multiplets between 1.2 and 3.9 ppm.
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¹³C NMR Spectroscopy (Typical Chemical Shifts)
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Open-Chain Form:
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C=O (aldehyde): ~202 ppm
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CH₂-OH: ~62 ppm
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Other CH₂ carbons: In the range of 20-45 ppm.
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Cyclic Hemiacetal Form:
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Anomeric Carbon (O-CH-OH): ~95-100 ppm
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Other ring carbons: In the range of 20-70 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for both the hydroxyl and carbonyl groups of the open-chain form, as well as the broad O-H stretch of the hemiacetal.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl group and hemiacetal) |
| ~2940, ~2860 | C-H stretch (aliphatic) |
| ~2720, ~2820 | C-H stretch (aldehyde) |
| ~1725 | C=O stretch (aldehyde) |
| ~1050 | C-O stretch (hydroxyl group and hemiacetal ether linkage) |
Mass Spectrometry
The mass spectrum of 5-Hydroxypentanal (Molecular Weight: 102.13 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 102. Common fragmentation patterns for aldehydes and alcohols would be observed.
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Loss of H₂O (m/z 84): A common fragmentation for alcohols.
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Loss of CHO (m/z 73): Characteristic of aldehydes.
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Alpha-cleavage: Fragmentation of the C-C bond adjacent to the oxygen atoms.
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McLafferty rearrangement: Possible for the open-chain aldehyde.
Experimental Protocols
Synthesis of 5-Hydroxypentanal from 2,3-Dihydropyran
A well-established method for the synthesis of 5-Hydroxypentanal is the acid-catalyzed hydrolysis of 2,3-dihydropyran. The following protocol is adapted from Organic Syntheses.
Materials:
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2,3-Dihydropyran
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Concentrated Hydrochloric Acid
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Water
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20% Sodium Hydroxide solution
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Phenolphthalein indicator
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Diethyl ether
Procedure:
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In a three-necked flask equipped with a stirrer, add 300 mL of water and 25 mL of concentrated hydrochloric acid.
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To this acidic solution, add 100 g of 2,3-dihydropyran while stirring.
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Continue stirring the mixture until the solution becomes homogeneous, which typically takes 5-10 minutes. Some heat will be evolved during this hydration step.
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After the solution is homogeneous, continue stirring for an additional 20 minutes.
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Add a few drops of phenolphthalein indicator to the reaction mixture.
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Neutralize the acid by adding 20% sodium hydroxide solution until a faint pink color persists.
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Transfer the neutralized solution to a continuous extractor and extract with diethyl ether for approximately 16 hours.
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Dry the ether extract over anhydrous sodium sulfate and then filter.
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Remove the ether by distillation under reduced pressure.
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Distill the residue under vacuum (e.g., ~10 mm Hg) to obtain the pure 5-Hydroxypentanal. The product typically distills as a clear, colorless, viscous oil.
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Caption: Experimental workflow for the synthesis of 5-Hydroxypentanal.
Reactivity and Signaling Pathways
5-Hydroxypentanal's bifunctionality dictates its chemical reactivity. The aldehyde group can undergo oxidation to a carboxylic acid (glutaric acid) or reduction to an alcohol (1,5-pentanediol). It can also participate in condensation reactions with amines to form imines. The hydroxyl group can be involved in esterification and etherification reactions.
While there are no well-defined signaling pathways in which 5-Hydroxypentanal is a primary signaling molecule, its metabolic precursor and derivatives are of biological interest. For instance, it is a metabolite in the metabolic activation of the carcinogen N-nitrosopiperidine.
The most significant "pathway" for 5-Hydroxypentanal itself is its intramolecular cyclization to form a stable six-membered ring, a process fundamental to the chemistry of many carbohydrates.
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Caption: Ring-chain tautomerism of 5-Hydroxypentanal.
Conclusion
5-Hydroxypentanal is a valuable bifunctional molecule with a rich chemistry stemming from its dual hydroxyl and aldehyde functionalities and its existence in a ring-chain tautomeric equilibrium. Its synthesis is well-established, and its reactivity makes it a useful intermediate in the preparation of a variety of other compounds. This guide provides essential technical information for researchers and professionals working with or considering the use of 5-Hydroxypentanal in their scientific endeavors.
